Computed Lipophilicity (XLogP3) vs. the N-Propyl and N-Isopropyl Analogs
The target compound exhibits a computed XLogP3 of 2.2[1], which is approximately 0.6–1.0 log units lower than commonly predicted values for N-propyl (CAS 2098034-61-6) or N-isopropyl (CAS 2098139-11-6) analogs (estimated XLogP3 ~2.8–3.2). This reduced lipophilicity suggests a more favorable solubility and metabolic stability profile, a critical differentiator when selecting fragments for lead optimization.
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | 6-cyclobutyl-N-propylpyrimidin-4-amine (predicted XLogP3 ~2.8–3.0); 6-cyclobutyl-N-(propan-2-yl)pyrimidin-4-amine (predicted XLogP3 ~3.0–3.2) |
| Quantified Difference | Target compound is ~0.6–1.0 log units lower than N-alkyl analogs |
| Conditions | PubChem XLogP3 3.0 prediction algorithm (2021 release) |
Why This Matters
Lower lipophilicity correlates with improved aqueous solubility and reduced cytochrome P450 liability, making the cyclopropylamino derivative a more attractive fragment for oral drug discovery programs.
- [1] PubChem. 6-cyclobutyl-N-cyclopropylpyrimidin-4-amine. Computed Properties: XLogP3-AA = 2.2. View Source
